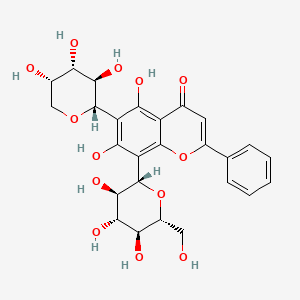

Chrysin 6-C-arabinoside 8-C-glucoside

Description

Properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZNHGSHLAHPCG-VYUBKLCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Chrysin 6-C-arabinoside 8-C-glucoside: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chrysin 6-C-arabinoside 8-C-glucoside, a naturally occurring flavonoid glycoside. This document details its primary natural sources, methods for its extraction and quantification, and explores its known biological activities and associated signaling pathways. The information is presented to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, with the most significant sources being from the Scutellaria and Rheum genera.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reported Presence |

| Scutellaria baicalensis Georgi | Lamiaceae | Roots, Flowers | Yes[1][2][3] |

| Rheum palmatum L. | Polygonaceae | Roots | Yes[4][5] |

While the presence of this compound in these plants is confirmed, specific quantitative data on its concentration remains limited in publicly available literature. However, studies on the flavonoid profiles of Scutellaria species suggest that the content of chrysin and its various glycosides can differ significantly between the roots, stems, leaves, and flowers.[6] Some research indicates that the concentration of certain chrysin glycosides is highest in the flowers of S. baicalensis.[6] Further quantitative analysis is required to determine the exact concentrations of this compound in these plant materials.

Experimental Protocols: Extraction, Isolation, and Quantification

The extraction and analysis of C-glycosylflavones like this compound require specific methodologies to ensure efficient isolation and accurate quantification.

General Extraction of Flavonoids from Scutellaria baicalensis

A common approach for the extraction of flavonoids from S. baicalensis involves the use of organic solvents. The following is a generalized protocol based on established methods:

-

Sample Preparation: The plant material (e.g., dried roots or flowers) is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is typically extracted with a solvent such as methanol, ethanol, or a mixture of ethanol and water.[7] Ultrasound-assisted extraction (UAE) or reflux extraction can be employed to enhance the extraction efficiency.[7]

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Isolation of this compound

The isolation of the target compound from the crude extract typically involves chromatographic techniques:

-

Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel or a C18 reversed-phase material.

-

Elution: A gradient elution is performed with a solvent system, for example, a mixture of chloroform, methanol, and water, to separate the different flavonoid components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions containing the desired compound are pooled and may require further purification steps, such as preparative HPLC, to obtain the pure compound.

Quantification using UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of flavonoid glycosides.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for improved peak shape and ionization) and acetonitrile is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is standard for UPLC systems.

-

Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used. Negative mode is often preferred for flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment ion generated by collision-induced dissociation). This highly selective detection method minimizes interference from other compounds in the matrix.

-

The workflow for the extraction and quantification of this compound is illustrated in the following diagram:

Biological Activities and Signaling Pathways

This compound has been shown to exhibit several biological activities, primarily as an inhibitor of α-glucosidase and a modulator of the TRPV1 channel, which is also linked to the inhibition of CGRP release.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition can delay the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. This compound has been identified as an inhibitor of α-glucosidase.[5]

The general mechanism of α-glucosidase inhibition by flavonoids involves binding to the active site or allosteric sites of the enzyme, leading to a conformational change that reduces its catalytic activity. While specific kinetic and molecular docking studies for this compound are not yet extensively detailed in the literature, research on similar flavonoids suggests that the number and position of hydroxyl groups, as well as the nature of the glycosidic linkages, play a crucial role in the inhibitory potency.

The proposed inhibitory mechanism is depicted in the following signaling pathway diagram:

TRPV1 Channel Modulation and CGRP Release Inhibition

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a critical role in pain sensation. This compound has been shown to inhibit the activation of the TRPV1 channel and, consequently, the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in pain transmission and migraine pathophysiology.[4]

The activation of TRPV1 channels, for example by inflammatory mediators, leads to an influx of cations (primarily Ca²⁺ and Na⁺), which depolarizes the sensory neuron and triggers the release of CGRP. By inhibiting the TRPV1 channel, this compound can prevent this signaling cascade.

The signaling pathway for TRPV1 modulation and CGRP release inhibition is as follows:

Potential Modulation of the Keap1/Nrf2/HO-1 Pathway

While direct studies on this compound are pending, research on the structurally similar chrysin-8-C-glucoside has demonstrated its ability to modulate the Keap1/Nrf2/HO-1 pathway.[6][8] This pathway is a key regulator of cellular antioxidant responses and is involved in mitigating oxidative stress and inflammation. It is plausible that this compound may exert similar effects.

The proposed mechanism involves the interaction of the compound with Keap1, which leads to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1).

Conclusion

This compound is a promising natural compound with identified sources in Scutellaria baicalensis and Rheum palmatum. Its biological activities as an α-glucosidase inhibitor and a modulator of the TRPV1/CGRP pathway suggest its potential for further investigation in the context of metabolic and pain-related disorders. This technical guide provides a foundation for researchers by summarizing the current knowledge on its natural occurrence, methodologies for its study, and its known biological targets. Further research is warranted to fully elucidate its quantitative distribution in nature, optimize its isolation, and comprehensively characterize its pharmacological properties and mechanisms of action.

References

- 1. Chemical Compositions of Scutellaria baicalensis Georgi. (Huangqin) Extracts and Their Effects on ACE2 Binding of SARS-CoV-2 Spike Protein, ACE2 Activity, and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chrysin 6-C-glucoside 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Chrysin C-Glycosides

Chrysin, a naturally occurring flavonoid found in sources like honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological properties.[1][2] These activities include antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4][5] However, the therapeutic application of chrysin is significantly hampered by its low aqueous solubility, poor bioavailability, and rapid metabolism, which limit its systemic efficacy.[2][5][6][7]

To overcome these limitations, researchers have explored the synthesis of chrysin derivatives, with a particular focus on glycosylation.[6] Glycosides, particularly C-glycosides, often exhibit improved water solubility and metabolic stability, potentially leading to enhanced absorption and pharmacological activity.[6][8] This guide provides a detailed overview of the biological activities of chrysin C-glycosides, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative findings from studies on chrysin C-glycosides and their synthetic derivatives.

Table 1: Antioxidant Activity of Chrysin C-Glycosides and Derivatives

| Compound | Assay Type | Model System | Key Findings | Reference |

| Chrysin-8-C-glucoside (Compound 1 ) | ABTS Scavenging Assay | Chemical Assay | EC₅₀: 366.68 µM | [6] |

| Chrysin-8-C-glucoside hexa-acetate (Compound 1a ) | ABTS Scavenging Assay | Chemical Assay | Negligible activity | [6] |

| Chrysin-8-C-glucoside hexa-ethyl carbonate (Compound 1b ) | ABTS Scavenging Assay | Chemical Assay | Negligible activity | [6] |

| Chrysin-8-C-glucoside (Compound 1 ) | Intracellular ROS Production (DCF-DA) | LPS-stimulated THP-1 Macrophages | Significant ROS reduction at 100 µM | [6][9] |

| Chrysin-8-C-glucoside hexa-acetate (Compound 1a ) | Intracellular ROS Production (DCF-DA) | LPS-stimulated THP-1 Macrophages | Significant ROS reduction at 5 and 10 µM | [6][9] |

| Chrysin-8-C-glucoside hexa-ethyl carbonate (Compound 1b ) | Intracellular ROS Production (DCF-DA) | LPS-stimulated THP-1 Macrophages | Significant ROS reduction at 50 and 100 µM | [6][9] |

Note: While the parent C-glucoside showed direct radical scavenging activity, its acetylated and carbonated derivatives showed poor activity in chemical assays but potent intracellular antioxidant effects, suggesting a mechanism beyond direct scavenging.[6]

Table 2: Anti-inflammatory Activity of Chrysin C-Glycosides and Derivatives

| Compound | Target | Model System | Key Findings | Reference |

| Chrysin-8-C-glucoside (Compound 1 ) | TNF-α, IL-1β Production | LPS-stimulated THP-1 Macrophages | Concentration-dependent reduction (significant at 10, 50, 100 µM) | [9] |

| Chrysin-8-C-glucoside hexa-acetate (Compound 1a ) | TNF-α, IL-1β Production | LPS-stimulated THP-1 Macrophages | Potent, concentration-dependent reduction (significant at 1, 5, 10 µM) | [9] |

| Chrysin-8-C-glucoside hexa-ethyl carbonate (Compound 1b ) | TNF-α, IL-1β Production | LPS-stimulated THP-1 Macrophages | Concentration-dependent reduction (significant at 10, 50, 100 µM) | [9] |

| Chrysin-8-C-glucoside (Compound 1 ) | COX-2 Expression | LPS-stimulated THP-1 Macrophages | Significant reduction at 100 µM | [9] |

| Chrysin-8-C-glucoside hexa-acetate (Compound 1a ) | COX-2 Expression | LPS-stimulated THP-1 Macrophages | Significant reduction at 10 µM | [9] |

| Chrysin-8-C-glucoside hexa-ethyl carbonate (Compound 1b ) | COX-2 Expression | LPS-stimulated THP-1 Macrophages | Significant reduction at 100 µM | [9] |

Note: The hexa-acetate derivative (1a) consistently demonstrated the highest potency in reducing inflammatory markers, suggesting that derivatization can significantly enhance the anti-inflammatory effects of the parent C-glycoside.[9]

Signaling Pathways and Mechanism of Action

The primary mechanism underlying the antioxidant and anti-inflammatory effects of chrysin-8-C-glucoside and its derivatives involves the activation of the Keap1/Nrf2/HO-1 signaling pathway.[6][8][9]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like chrysin C-glycosides, Keap1 is modified, leading to the dissociation of Nrf2.[9] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This induces the transcription of a battery of cytoprotective proteins, including heme-oxygenase 1 (HO-1) and other antioxidant enzymes, which collectively mitigate oxidative stress and inflammation.[8][9] Molecular docking studies suggest that these chrysin derivatives interact competitively with the Keap1-Nrf2 binding site, promoting Nrf2 release.[8][9]

References

- 1. jocpr.com [jocpr.com]

- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Chrysin 6-C-arabinoside 8-C-glucoside and the Broader Class of Chrysin C-Glycosides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature containing detailed experimental protocols, quantitative biological data, and specific signaling pathway analyses for Chrysin 6-C-arabinoside 8-C-glucoside (CAS 185145-33-9) is not publicly available at this time. This guide summarizes the existing information on this specific molecule and provides a broader overview of its parent compound, chrysin, and related chrysin C-glycosides to offer a foundational understanding and suggest potential avenues for research.

Introduction to this compound

This compound is a flavone C-glycoside, a class of natural products known for their diverse biological activities.[1] This particular compound has been identified and isolated from the roots of Scutellaria baicalensis (Baikal skullcap).[2] C-glycosides, where the sugar moiety is attached to the flavonoid core via a stable carbon-carbon bond, generally exhibit different pharmacokinetic profiles compared to their O-glycoside counterparts, often showing enhanced bioavailability.[3]

While detailed experimental data is scarce, commercial suppliers suggest that this compound may act as an α-glucosidase inhibitor, indicating potential applications in the research of type 2 diabetes.[4]

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 185145-33-9 | Internal Knowledge |

| Molecular Formula | C₂₆H₂₈O₁₃ | [1] |

| Molecular Weight | 548.49 g/mol | [4] |

| Appearance | Powder | Internal Knowledge |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |

The Parent Compound: Chrysin and its Biological Activities

To understand the potential of this compound, it is essential to review the well-documented activities of its aglycone, chrysin (5,7-dihydroxyflavone). Chrysin is a natural flavonoid found in honey, propolis, and various plants.[3][5] It exhibits a wide range of pharmacological effects, although its clinical application is often limited by poor solubility and bioavailability.[3][5][6][7]

Key reported activities of chrysin include:

-

Antioxidant: Chrysin demonstrates free radical scavenging properties.[3][6][7]

-

Anti-inflammatory: It can modulate various inflammatory pathways.[3][5][7]

-

Anticancer: Chrysin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5]

-

Neuroprotective: It has shown potential in protecting neuronal cells from damage.[3][5]

Potential Therapeutic Targets and Mechanisms of Action

Based on information for related compounds and supplier data, the following are potential areas of investigation for this compound.

α-Glucosidase Inhibition

Several chemical suppliers claim that this compound is an α-glucosidase inhibitor.[2][4] α-glucosidase is an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine. Inhibition of this enzyme can delay glucose absorption and reduce postprandial blood glucose levels, a key strategy in managing type 2 diabetes.

Below is a generalized workflow for assessing α-glucosidase inhibitory activity, which could be adapted for studying this compound.

Experimental Protocols (Generalized for Chrysin C-Glycosides)

As specific protocols for this compound are unavailable, this section provides a generalized methodology for a key assay relevant to the broader class of chrysin derivatives.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (or other test compound)

-

Acarbose (positive control)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to be tested.

-

In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Add 100 µL of α-glucosidase solution (1.0 U/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.

-

Incubate the plate at 25°C for 5 minutes.

-

Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a blank with buffer instead of the enzyme is also included.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Potential Signaling Pathways

While no signaling pathways have been elucidated for this compound, research on other chrysin derivatives provides clues to potential mechanisms. For example, derivatives of the related chrysin-8-C-glucoside have been shown to modulate the Keap1/Nrf2/HO-1 antioxidant pathway.

Hypothetical Modulation of the Keap1/Nrf2/HO-1 Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of inducers (like some flavonoids), Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, such as Heme Oxygenase-1 (HO-1).

Future Directions and Conclusion

This compound represents an understudied natural product with potential therapeutic relevance, particularly in the areas of metabolic disorders. The claims of its α-glucosidase inhibitory activity warrant experimental validation.

Recommendations for Future Research:

-

In Vitro Screening: Conduct comprehensive in vitro screening to confirm its α-glucosidase inhibitory activity and determine its IC₅₀ value.

-

Mechanism of Action Studies: Investigate the mode of enzyme inhibition (e.g., competitive, non-competitive).

-

Cell-Based Assays: Evaluate its effects on glucose uptake in relevant cell lines (e.g., adipocytes, muscle cells).

-

Broader Activity Profiling: Screen the compound against other relevant targets, such as those involved in inflammation and oxidative stress, based on the known activities of chrysin and its derivatives.

-

Pharmacokinetic Studies: If in vitro activity is confirmed, subsequent studies should focus on its absorption, distribution, metabolism, and excretion (ADME) profile.

References

- 1. This compound | 185145-33-9 | KHA14533 [biosynth.com]

- 2. Chrysin 6-C-glucoside 8-C-arabinoside | CAS:185145-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chrysin Derivative Landscape in Scutellaria baicalensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, quantification, and analysis of chrysin and its derivatives in Scutellaria baicalensis (Baikal skullcap). This plant is a cornerstone of traditional Chinese medicine, and its rich flavonoid content, particularly chrysin-derived compounds, is of significant interest for modern drug development due to a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3]

Quantitative Analysis of Chrysin and its Derivatives

Scutellaria baicalensis is a rich source of various flavonoids, with chrysin serving as a key precursor to other significant compounds.[4][5] The concentration of these derivatives can vary based on the part of the plant, cultivation area, and extraction methods.[6][7] The following tables summarize the quantitative data on chrysin and its key derivatives found in the roots and aerial parts of the plant.

Table 1: Quantitative Analysis of Major Flavonoids in Scutellaria baicalensis

| Compound | Plant Part | Concentration Range | Analytical Method | Reference |

| Chrysin | Roots | 0.107 mg/mL (in extract) - 0.23% of total flavonoids | HPLC | [6] |

| Baicalein | Roots | 0.603 mg/mL (in extract) - 1.214 mg/mL (in extract) | HPLC | [6] |

| Wogonin | Roots | 0.232 mg/mL (in extract) | HPLC | [6] |

| Baicalin | Roots | 1.214 mg/mL (in extract) - 10.63% of raw root | HPLC | [6][8] |

| Wogonoside | Roots | 0.704 mg/mL (in extract) | HPLC | [6] |

| Oroxylin A | Roots | 0.077 mg/mL (in extract) | HPLC | [6] |

| Scutellarin | Leaves | Varies significantly with UV-B radiation | LC-UV-ESI-Q/TOF/MS | [1] |

Experimental Protocols

The isolation and quantification of chrysin derivatives from Scutellaria baicalensis involve several key experimental procedures. The following sections detail the common methodologies employed.

Extraction of Flavonoids

A common method for extracting flavonoids from the dried roots of Scutellaria baicalensis involves solvent extraction.

Protocol: Ultrasonic-Assisted Solvent Extraction

-

Sample Preparation: The dried roots of Scutellaria baicalensis are powdered to a consistent particle size.

-

Solvent Selection: Methanol has been shown to be a highly effective solvent for extracting flavonoids from this plant.[6]

-

Extraction Process:

-

A known weight of the powdered root material is mixed with methanol in a specific solid-to-liquid ratio.

-

The mixture is subjected to ultrasonic extraction for a defined period (e.g., 30 minutes).[6]

-

The process is typically repeated multiple times to ensure maximum extraction efficiency.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude flavonoid extract.[9]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the simultaneous determination of multiple flavonoids in Scutellaria baicalensis extracts.[6][8][10]

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A C18 column is commonly employed for the separation of these flavonoids.[6][8]

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Solvent A: An aqueous solution with a small percentage of an acid, such as 0.1% formic acid or 0.01% phosphoric acid, to improve peak shape.[6][8]

-

Solvent B: An organic solvent like methanol or acetonitrile.[8]

-

The gradient program involves a gradual increase in the proportion of Solvent B over the course of the run to elute compounds with increasing hydrophobicity.

-

-

Detection: The detector wavelength is set to a value where the flavonoids of interest exhibit strong absorbance, typically around 275-280 nm.[6][8]

-

Quantification: Standard solutions of purified chrysin, baicalein, wogonin, and their glycosides are used to create calibration curves. The concentration of each compound in the plant extract is then determined by comparing its peak area to the corresponding calibration curve.[6]

Visualizing Key Processes

The following diagrams illustrate the biosynthetic pathway of chrysin and its derivatives, as well as a typical experimental workflow for their analysis.

Caption: Biosynthetic pathway of chrysin and its major derivatives in Scutellaria baicalensis.

Caption: A typical experimental workflow for the extraction and analysis of chrysin derivatives.

Pharmacological Significance and Signaling Pathways

Chrysin and its derivatives from Scutellaria baicalensis exhibit a broad spectrum of pharmacological activities.[3][11] These compounds are known to interact with various cellular signaling pathways, contributing to their therapeutic effects.

Key Pharmacological Activities:

-

Anti-inflammatory Effects: Flavonoids from S. baicalensis can inhibit the production of pro-inflammatory mediators. For instance, some compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][9]

-

Antioxidant Activity: These compounds are potent antioxidants, capable of scavenging free radicals.[9][12]

-

Anticancer Activity: Baicalin and baicalein have demonstrated anticancer properties by targeting various signaling pathways involved in apoptosis, autophagy, and the cell cycle.[12] Baicalin and scutellarin have been identified as proteasome inhibitors, specifically targeting chymotrypsin-like activity, which can induce apoptosis in tumor cells.[13]

-

Neuroprotective Effects: Several flavonoids from this plant have shown neuroprotective properties.[14]

The diagram below illustrates a simplified representation of how these flavonoids may exert their anti-inflammatory effects.

Caption: Simplified signaling pathway for the anti-inflammatory action of chrysin derivatives.

This technical guide provides a foundational understanding of the chrysin derivatives present in Scutellaria baicalensis. The presented data, protocols, and diagrams offer valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the specific mechanisms of action and clinical applications of these promising compounds is warranted.

References

- 1. Simultaneous Quantitative and Qualitative Analysis of Flavonoids from Ultraviolet-B Radiation in Leaves and Roots of Scutellaria baicalensis Georgi Using LC-UV-ESI-Q/TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Anti-Inflammatory and Antioxidant Constituents from Scutellaria baicalensis Using LC-MS Coupled with a Bioassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Pharmacological effects of flavonoids from Scutellaria baicalensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Study of the Flavonoid Content in Radix Scutellaria from Different Cultivation Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and Bioactivity Analysis of Major Flavones Compounds from Scutellaria baicalensis Using In Vitro Assay and Online Screening HPLC-ABTS System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Baicalin and scutellarin are proteasome inhibitors that specifically target chymotrypsin-like catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive review on phytochemistry, pharmacology, and flavonoid biosynthesis of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactivity of Chrysin Glycosides: A Review of Current Research and Future Directions

A notable gap in the current scientific literature exists regarding the specific bioactivity of chrysin diglycosides. Extensive research has focused on the parent flavonoid, chrysin, and its various mono-glycoside and other derivatives, driven by the need to overcome its poor bioavailability. This review consolidates the existing knowledge on chrysin and its more extensively studied glycosides, providing a foundational understanding for the anticipated future investigation of chrysin diglycosides.

Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and several plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] However, its therapeutic potential is significantly hindered by low aqueous solubility and poor bioavailability.[1][4] Glycosylation, the attachment of sugar moieties, is a common strategy to enhance the solubility and pharmacokinetic profile of flavonoids. While research into chrysin mono-glycosides has shown promising results, the exploration of chrysin diglycosides remains a nascent field. This technical guide will summarize the known bioactivities of chrysin and its derivatives, detail relevant experimental protocols, and outline the key signaling pathways involved, thereby creating a predictive framework for the study of chrysin diglycosides.

Comparative Bioactivity of Chrysin and its Derivatives

To provide a clear overview of the structure-activity relationships of chrysin and its modified forms, the following tables summarize the quantitative data from various bioactivity studies. The data highlights how different chemical modifications influence the therapeutic efficacy of the chrysin scaffold.

Table 1: Anticancer Activity of Chrysin Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Chrysin | HepG2 (Liver Cancer) | MTT | 74.97 | [5] |

| 7-O-Myristoyl chrysin | HepG2 (Liver Cancer) | MTT | 14.79 | [5] |

| Chrysin-L-isoleucine conjugate | MGC-803 (Gastric Cancer) | MTT | 24.5 | [5] |

| Chrysin-de-allyl PAC-1 hybrid (7a) | MDA-MB-231 (Breast Cancer) | MTT | 5.98 | [5] |

| Chrysin-de-allyl PAC-1 hybrid (7b) | MDA-MB-231 (Breast Cancer) | MTT | 9.40 | [5] |

| Chrysin-spirooxindole carbamate (27) | HepG2 (Liver Cancer) | MTT | 2.50 | [1] |

| Bis-substituted chrysin-triazole (12) | HeLa (Cervical Cancer) | NCI-60 panel | 0.733 | [5] |

| Chrysin derivative (3e) | MDA-MB-231 (Breast Cancer) | MTT | 3.3 | [6] |

| Chrysin derivative (3e) | MCF-7 (Breast Cancer) | MTT | 4.2 | [6] |

Table 2: Anti-inflammatory and Antioxidant Activities of Chrysin Derivatives

| Compound | Model | Bioactivity | Key Findings | Reference |

| Chrysin | LPS-stimulated THP-1 macrophages | Anti-inflammatory | Suppressed TNF-α, IL-1β, and COX-2 expression. | [7] |

| Chrysin-8-C-glucoside (1) | LPS-stimulated THP-1 macrophages | Antioxidant, Anti-inflammatory | Reduced ROS production and pro-inflammatory mediators. | [7] |

| Chrysin-8-C-glucoside hexa-acetate (1a) | LPS-stimulated THP-1 macrophages | Antioxidant, Anti-inflammatory | Strongest antioxidant and anti-inflammatory activity among tested glucosides. | [7] |

| Chrysin-8-C-glucoside hexa-ethyl carbonate (1b) | LPS-stimulated THP-1 macrophages | Antioxidant, Anti-inflammatory | Reduced ROS production and pro-inflammatory mediators. | [7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of chrysin and its derivatives. These protocols are foundational for assessing the bioactivity of novel compounds, including chrysin diglycosides.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., chrysin derivatives) and a vehicle control (e.g., DMSO) for a specified period, typically 24 to 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Culture and Treatment: Cells, such as THP-1 macrophages, are cultured and pre-treated with the test compounds for a specified time.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), for a defined period.

-

DCFH-DA Staining: The cells are then incubated with DCFH-DA (typically at 10 µM) in the dark for 30 minutes at 37°C. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating signaling pathways.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Nrf2, HO-1, COX-2) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The biological activities of chrysin and its derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is critical for predicting the mechanisms of action of novel chrysin diglycosides.

Keap1/Nrf2/HO-1 Antioxidant Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Chrysin and its glycosides have been shown to activate this pathway.[7]

Caption: Activation of the Keap1/Nrf2/HO-1 pathway by chrysin glycosides.

NF-κB Inflammatory Pathway

The NF-κB pathway is a key regulator of inflammation. Chrysin has been shown to inhibit this pathway, leading to its anti-inflammatory effects.[8]

References

- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Chrysin: Sources, beneficial pharmacological activities, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Cardiovascular Protective Effects of Chrysin: A Narrative Review on Experimental Researches - PMC [pmc.ncbi.nlm.nih.gov]

Chrysin 6-C-arabinoside 8-C-glucoside: An Investigative Guide on its Postulated Role as a TRPV1 Channel Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this technical guide is based on currently available data. It is critical to note that the role of Chrysin 6-C-arabinoside 8-C-glucoside as a Transient Receptor Potential Vanilloid 1 (TRPV1) channel inhibitor is not well-established in peer-reviewed scientific literature. Information regarding its activity is conflicting, with some commercial suppliers identifying it as an α-glucosidase inhibitor. A structural isomer, Chrysin 6-C-glucoside 8-C-arabinoside, has been marketed as a TRPV1 inhibitor, but this claim also lacks substantiation in primary scientific publications. This document, therefore, provides a broader technical context for investigating flavonoids as potential TRPV1 inhibitors, using the postulated activity of this specific compound as a framework.

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-validated target in pain and inflammation research. Its activation on sensory neurons leads to the sensation of pain and the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP). Consequently, inhibitors of the TRPV1 channel are of significant interest for the development of novel analgesics. Flavonoids, a class of natural products, have been explored for their diverse pharmacological activities, including the modulation of ion channels. This guide explores the potential, though currently unverified, role of the flavonoid C-diglycoside, this compound, as a TRPV1 inhibitor. We present generalized experimental protocols to assess such activity, detail the relevant signaling pathways, and provide a framework for the systematic evaluation of similar compounds.

The TRPV1 Channel: A Key Nociceptive Transducer

TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent chemical compounds like capsaicin from chili peppers.

Signaling Pathway upon Activation

Activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron. This depolarization can trigger an action potential that travels to the central nervous system, perceived as pain. The influx of Ca²⁺ also acts as a second messenger, initiating downstream signaling cascades. A critical consequence of TRPV1 activation in trigeminal sensory neurons is the release of neuropeptides, most notably CGRP and Substance P, from nerve terminals. These neuropeptides are potent vasodilators and contribute to neurogenic inflammation, a key component in the pathophysiology of conditions like migraine.

Introduction: The Role of Alpha-Glucosidase Inhibition in Diabetes Management

An In-depth Technical Guide to the Alpha-Glucosidase Inhibitory Activity of Chrysin and Its Derivatives

Type 2 Diabetes Mellitus (T2DM) is a pervasive metabolic disorder characterized by chronic hyperglycemia. A key strategy in managing T2DM is to control postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal. Alpha-glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in this process by breaking down complex carbohydrates into absorbable monosaccharides like glucose.

Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby mitigating the postprandial glycemic spike. While synthetic inhibitors like acarbose are clinically used, they are often associated with gastrointestinal side effects. This has spurred research into naturally occurring compounds, such as flavonoids, as alternative and potentially safer α-glucosidase inhibitors. Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has emerged as a promising scaffold for the development of potent α-glucosidase inhibitors.[1][2] This guide provides a comprehensive technical overview of the research into chrysin and its derivatives as α-glucosidase inhibitors, focusing on quantitative data, mechanistic insights, and experimental protocols for researchers and drug development professionals.

Quantitative Inhibitory Activity of Chrysin and Its Derivatives

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.

Inhibitory Potency of Chrysin

In vitro studies have demonstrated that chrysin is a reversible inhibitor of α-glucosidase.[3][4] However, there are conflicting reports in the literature regarding its efficacy. While most studies confirm its inhibitory action, at least one in vivo study suggested that chrysin's antihyperglycemic effect is not mediated by α-glucosidase inhibition but possibly through other mechanisms like the inhibition of glucose transporters.[5] This discrepancy highlights the need for further investigation, potentially focusing on differences in experimental conditions or the poor bioavailability of chrysin.[2]

Table 1: Alpha-Glucosidase Inhibitory Activity of Chrysin and Standard Inhibitors

| Compound | IC50 Value | Source Enzyme | Notes |

|---|---|---|---|

| Chrysin | 26.45 ± 1.41 µM | Saccharomyces cerevisiae | Reversible, mixed-type inhibitor.[3][4] |

| Acarbose | 658.26 ± 11.48 µM | Not Specified | Positive control for comparison.[6] |

| Acarbose | 640.57 ± 5.13 µM | Not Specified | Positive control for comparison.[7] |

Enhanced Potency of Chrysin Derivatives

The chrysin scaffold has been extensively modified to improve its inhibitory activity. Synthetic strategies involving alkylation, bromination, and conjugation with other bioactive molecules have yielded derivatives with significantly enhanced potency, often orders of magnitude greater than both the parent chrysin molecule and the clinical drug acarbose.[2][6][8]

Table 2: Alpha-Glucosidase Inhibitory Activity of Selected Chrysin Derivatives

| Derivative Class | Compound ID | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Alkylated/Brominated | 2f | 0.08 | Competitive | [8] |

| Alkylated/Brominated | 4 | 2.97 | Mixed | [8] |

| Alkylated/Brominated | 2j | 3.47 | Mixed | [8] |

| Flavonoid Hybrid | 4 | 15.71 ± 0.21 | Reversible, Mixed | [6] |

| 1-DNJ Conjugate | 6 | 0.51 ± 0.02 | Reversible, Mixed |[2] |

(Note: 1-DNJ refers to 1-deoxynojirimycin, another known α-glucosidase inhibitor)

Mechanism of Inhibition

Understanding the mechanism by which chrysin and its derivatives inhibit α-glucosidase is critical for rational drug design. Studies have employed enzyme kinetics, spectroscopy, and computational modeling to elucidate these interactions.

Enzyme Kinetics

Enzyme kinetic studies are used to determine the mode of inhibition. The results indicate that chrysin and many of its most potent derivatives act as reversible inhibitors.[3][6]

-

Mixed-Type Inhibition: Chrysin itself, along with several derivatives, exhibits a mixed-type inhibitory pattern.[2][3][6][8] This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site distinct from the active site.

-

Competitive Inhibition: Some derivatives, such as compound 2f, display competitive inhibition, suggesting they bind directly to the active site of the enzyme, competing with the natural substrate.[8]

Caption: Kinetic models for competitive and mixed-type inhibition of α-glucosidase.

Biophysical Interactions and Conformational Changes

Spectroscopic techniques have revealed that chrysin can directly interact with the α-glucosidase enzyme.

-

Fluorescence Quenching: Chrysin quenches the intrinsic fluorescence of α-glucosidase, which arises from amino acid residues like tryptophan and tyrosine. This quenching is typically static, indicating the formation of a stable ground-state complex between the inhibitor and the enzyme.[2][3][4]

-

Structural Alterations: Analysis using Fourier Transform Infrared (FT-IR) and Circular Dichroism (CD) spectroscopy shows that the binding of chrysin induces changes in the secondary structure and microenvironment of the α-glucosidase protein.[3][4]

Molecular docking and dynamics simulations corroborate these findings, predicting that chrysin binds to amino acid residues within the enzyme, leading to a more stable inhibitor-enzyme complex and a decrease in catalytic activity.[3][9]

Structure-Activity Relationship (SAR)

The development of potent chrysin derivatives has been guided by understanding the relationship between chemical structure and inhibitory activity.

-

Hydroxyl Groups: The 5,7-dihydroxy arrangement on the A-ring of the chrysin scaffold is a foundational feature.

-

Bromination: The introduction of bromine atoms to the flavonoid structure has been shown to be a beneficial modification for enhancing anti-α-glucosidase activity.[6]

-

Alkylation/Side Chains: Adding alkyl chains at specific positions can dramatically increase potency. For example, the derivative 2f, with an IC50 of 0.08 µM, features such a modification.[8]

-

Conjugation: Linking the chrysin scaffold to other known inhibitors, such as 1-deoxynojirimycin, can create hybrid molecules with synergistic effects and superior inhibitory activity, as seen with compound 6 (IC50 = 0.51 µM).[2] This strategy can improve binding affinity by engaging with multiple sites on the enzyme.

Caption: Key structural modifications to the chrysin scaffold that enhance inhibitory potency.

Detailed Experimental Protocols

The following section details a generalized protocol for assessing the in vitro α-glucosidase inhibitory activity, based on common methodologies cited in the literature.[10]

Materials and Reagents

-

Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20).

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Buffer: Phosphate buffer (e.g., 50-100 mM, pH 6.8).

-

Inhibitor: Chrysin, chrysin derivatives, or test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Acarbose.

-

Stop Solution: Sodium carbonate (Na2CO3), typically 0.1 M or 1 M.

-

Equipment: 96-well microplate reader, incubator (37°C).

Assay Procedure

The assay measures the amount of p-nitrophenol released from the substrate pNPG, which can be quantified spectrophotometrically at 405 nm.

-

Preparation: Prepare stock solutions of the enzyme, substrate, test compounds, and acarbose in the phosphate buffer. Serial dilutions of the test compounds are made to determine the IC50 value.

-

Reaction Mixture: In a 96-well plate, add the components in the following order:

-

50 µL of phosphate buffer.

-

10 µL of the test compound solution (at various concentrations).

-

20 µL of α-glucosidase solution (e.g., 1 U/mL).

-

-

Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiation: Add 20 µL of the pNPG substrate solution (e.g., 1-5 mM) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period, typically 20-30 minutes.

-

Termination: Stop the reaction by adding 50-100 µL of the Na2CO3 stop solution.

-

Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Controls:

-

Blank (100% Inhibition): Contains all reagents except the enzyme.

-

Negative Control (0% Inhibition): Contains all reagents except the test inhibitor (replace with solvent).

-

Positive Control: Contains acarbose instead of the test compound.

-

Data Analysis

The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the negative control.

-

A_sample is the absorbance of the well with the test compound.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Standard workflow for the in vitro α-glucosidase colorimetric inhibition assay.

In Vivo and Preclinical Evidence

While in vitro assays are essential for initial screening, in vivo studies are necessary to confirm therapeutic potential. Studies in diabetic animal models (e.g., db/db mice) have shown that administration of chrysin can lead to a reduction in fasting blood glucose and an improvement in insulin resistance.[11][12] However, a significant challenge for the clinical translation of chrysin is its low oral bioavailability due to poor aqueous solubility and rapid metabolism.[1][2]

To overcome this, novel delivery systems such as chrysin-loaded phytosomes have been developed. These nanoformulations enhance bioavailability and have demonstrated significantly greater antidiabetic performance compared to free chrysin in animal models.[11][12] These findings suggest that formulation strategies are as important as structural modifications for realizing the therapeutic potential of chrysin-based compounds.

Conclusion and Future Directions

Chrysin represents a valuable natural scaffold for the design and synthesis of potent α-glucosidase inhibitors. The parent molecule exhibits moderate inhibitory activity, but its derivatives have achieved exceptional, sub-micromolar potency that far exceeds the current clinical standard, acarbose. Mechanistic studies confirm a direct, reversible interaction with the α-glucosidase enzyme, often through a mixed-type inhibition model.

Future research should focus on:

-

Optimizing SAR: Further exploration of the chrysin scaffold to design derivatives with even greater potency and selectivity.

-

Resolving Mechanistic Discrepancies: Clarifying the conflicting reports on chrysin's in vivo mechanism of action.

-

Improving Bioavailability: Advancing formulation and delivery technologies, such as phytosomes and other nanoparticle systems, to overcome the pharmacokinetic limitations of chrysin and its derivatives.

-

Clinical Translation: Moving the most promising lead compounds and formulations into rigorous preclinical toxicology and subsequent clinical trials to validate their safety and efficacy in humans.

By integrating synthetic chemistry, enzymology, and advanced formulation science, chrysin-based compounds hold significant promise as a new generation of therapeutics for the management of Type 2 Diabetes Mellitus.

References

- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibitory mechanism of chrysin and diosmetin to α-glucosidase: insights from kinetics, multispectroscopy and molecular docking investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chrysin Induces Antidiabetic, Antidyslipidemic and Anti-Inflammatory Effects in Athymic Nude Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. A new series of chrysin derivatives as potent non-saccharide ⍺-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inhibitory-mechanism-of-chrysin-and-diosmetin-to-glucosidase-insights-from-kinetics-multispectroscopy-and-molecular-docking-investigations - Ask this paper | Bohrium [bohrium.com]

- 10. α-Glucosidase inhibition assay [bio-protocol.org]

- 11. The Effect of Chrysin-Loaded Phytosomes on Insulin Resistance and Blood Sugar Control in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Chrysin C-Glycosides from Plant Extracts

Introduction

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis, known for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, its clinical application is often limited by poor aqueous solubility and low bioavailability.[1][2] Chrysin C-glycosides, where a sugar moiety is attached to the chrysin backbone via a stable carbon-carbon bond, often exhibit improved solubility and absorption capabilities, making them promising candidates for drug development.[3][4] Unlike O-glycosides, C-glycosidic bonds are resistant to enzymatic hydrolysis in the gastrointestinal tract, potentially enhancing their in vivo efficacy.[4]

This document provides detailed protocols for the extraction, isolation, and purification of chrysin C-glycosides from plant materials. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Application Notes

Plant Sources and Extraction Strategies

Chrysin C-glycosides are less common than their O-glycoside counterparts but have been identified in several plant species. The selection of the plant source is a critical first step. The extraction process aims to efficiently remove these compounds from the plant matrix while minimizing degradation.

-

Common Plant Sources: Various plant families are known to produce chrysin and its glycosides. Specific examples of chrysin C-glycoside sources are listed in Table 1.

-

Extraction Solvents: The choice of solvent is crucial for maximizing yield. Due to the polar nature of glycosides, polar solvents are typically employed.

-

Extraction Methods:

-

Maceration: Soaking the plant material in a solvent for an extended period (e.g., 24 hours) is a simple and common method.[5]

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7]

-

Purification Methodologies

Crude plant extracts contain a complex mixture of metabolites. A multi-step purification strategy is necessary to isolate chrysin C-glycosides to a high degree of purity.

-

Macroporous Resin Chromatography: This is an excellent initial step for purifying crude extracts. Resins like AB-8 can effectively adsorb flavonoids, which are then eluted with an ethanol gradient, removing sugars, salts, and other highly polar impurities.[8]

-

Silica Gel Column Chromatography: A traditional and effective method for separating compounds based on polarity. Elution is typically performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol.[9]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample. It is particularly well-suited for separating polar compounds like flavonoid glycosides.[8][10][11] The selection of a suitable two-phase solvent system is critical for successful separation.[10]

-

Preparative High-Performance Liquid Chromatography (prep-HPLC): This is often the final polishing step to achieve high purity (>95%).[7][8] Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile/methanol and water, often with a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape.[8]

Structural Elucidation and Characterization

Once purified, the chemical structure of the isolated compounds must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the isolated compounds.[4]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which helps in identifying the aglycone and sugar moieties.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the complete structure, including the type of sugar, the position of the glycosidic linkage on the chrysin core, and the stereochemistry.[4][12]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule.[13][14]

Data Presentation

Table 1: Examples of Plant Sources for Chrysin C-Glycosides

| Plant Species | Family | Isolated Chrysin C-Glycoside(s) | Reference(s) |

| Sarcotheca griffithii | Oxalidaceae | Chrysin 6-C-(2''-O-α-L-rhamnopyranosyl)-β-D-glucopyranoside and other derivatives. | [12] |

| Morus rosei | Moraceae | 8-C-β-D-glucopyranosylchrysin. | [4] |

| Scutellaria baicalensis | Lamiaceae | Chrysin 6-C-glucoside 8-C-arabinoside. | [15] |

| Ficus microcarpa | Moraceae | General flavone C-glycosides (orientin, isovitexin, etc.). While not chrysin-specific, the methodology is highly relevant. | [8] |

Table 2: Comparative Parameters for Chromatographic Purification of Flavonoid Glycosides

| Technique | Stationary Phase / System | Mobile Phase / Eluent | Typical Purity Achieved | Reference(s) |

| MPLC | Macroporous Resin (AB-8) | Water followed by a gradient of Ethanol (e.g., 30%, 60%, 95%) | Pre-purification step | [8] |

| HSCCC | Two-phase liquid system | Example: Ethyl acetate-n-butanol-water (1:6:7, v/v/v) | >95% for target compounds | [10] |

| HSCCC | Two-phase liquid system | Example: n-hexane–ethyl acetate–methanol–water (0.7:4:0.8:4, v/v/v/v) | >95% for target compounds | [11] |

| Prep-HPLC | Reversed-Phase C18 | Gradient of Acetonitrile and Water (with 0.1% acid) | >97% | [8] |

Experimental Protocols

Protocol 1: General Extraction and Pre-purification

This protocol describes a general method for extracting and concentrating flavonoid glycosides from dried plant material.

-

Plant Material Preparation:

-

Dry the plant material (e.g., leaves) at a moderate temperature (40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate 1 kg of the powdered plant material in 10 L of 70% ethanol at room temperature for 24 hours with occasional stirring.[5]

-

Filter the extract through cheesecloth and then filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.

-

-

Pre-purification with Macroporous Resin:

-

Dissolve the crude extract in a minimal amount of water.

-

Load the aqueous solution onto a pre-conditioned AB-8 macroporous resin column.[8]

-

Wash the column with 2-3 column volumes (CV) of deionized water to remove highly polar impurities like sugars and salts.

-

Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 30% EtOH, 60% EtOH, 95% EtOH).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions rich in the target glycosides.

-

Combine and concentrate the flavonoid-rich fractions for further purification.

-

Protocol 2: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the purification of a pre-purified extract using HSCCC. The choice of solvent system is crucial and must be optimized for the specific target compounds.

-

Solvent System Selection:

-

Select a suitable two-phase solvent system. A common system for flavonoid glycosides is ethyl acetate-n-butanol-water (e.g., ratios of 1:6:7 or similar).[10]

-

Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate. Degas both the upper (stationary) and lower (mobile) phases before use.

-

-

HSCCC Instrument Preparation:

-

Fill the entire HSCCC column with the stationary phase (typically the upper phase).

-

Set the apparatus to rotate at the desired speed (e.g., 850 rpm).[10]

-

-

Separation:

-

Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.0-2.0 mL/min).[10]

-

Once hydrodynamic equilibrium is reached (mobile phase emerges from the column outlet), dissolve the dried extract from Protocol 1 in a minimal volume of the solvent system (e.g., equal parts of upper and lower phase) and inject it into the column through the sample loop.[10]

-

Continuously monitor the effluent with a UV detector (e.g., at 254 nm or 310 nm).[10][13]

-

Collect fractions based on the resulting chromatogram.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by HPLC to determine the purity and identify fractions containing the target chrysin C-glycosides.

-

Combine the pure fractions and evaporate the solvent. Fractions with impurities may be subjected to a second round of purification or prep-HPLC.

-

Protocol 3: Final Purification and Purity Assessment by HPLC

This protocol is for the final "polishing" of HSCCC fractions and for assessing the purity of the final product.

-

Preparative HPLC (if needed):

-

Dissolve the semi-pure fractions from HSCCC in methanol.

-

Use a preparative C18 column.

-

Employ a mobile phase gradient, for example, Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might be: 10-40% B over 30 minutes.

-

Set the flow rate according to the column dimensions (e.g., 10-20 mL/min).

-

Monitor the elution at a suitable wavelength for chrysin (e.g., 310 nm) and collect the main peak.[13]

-

Evaporate the solvent to obtain the pure compound.

-

-

Analytical HPLC for Purity Assessment:

-

Use an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Prepare a mobile phase of Acetonitrile/Methanol and water. For example, 50% methanol and 50% acetonitrile/water.[6][13]

-

Set the flow rate to 1.0 mL/min.[13]

-

Inject a small amount of the purified compound dissolved in methanol.

-

Monitor at 310 nm.[13]

-

Purity is determined by the peak area percentage of the target compound in the chromatogram.

-

Visualizations

Caption: Workflow for Chrysin C-Glycoside Isolation.

Caption: Keap1/Nrf2/HO-1 Antioxidant Signaling Pathway.

References

- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction of glycosides | DOCX [slideshare.net]

- 6. Improved Chrysin Production by a Combination of Fermentation Factors and Elicitation from Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chrysin cocrystals: Characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chrysin 6-C-glucoside 8-C-arabinoside | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC-MS Analysis of Chrysin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of chrysin and its derivatives using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). It includes established experimental protocols, quantitative data for various chrysin-related compounds, and visual representations of relevant biological pathways and analytical workflows.

Introduction

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in various plants, honey, and propolis. It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. To overcome limitations in bioavailability and enhance its therapeutic potential, numerous synthetic derivatives of chrysin have been developed. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of these compounds. HPLC-MS stands as a powerful technique for this purpose, offering high separation efficiency and specific detection.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the HPLC-MS analysis of chrysin and some of its derivatives, compiled from various studies. These values can serve as a reference for method development and compound identification.

Table 1: HPLC-MS Parameters for Chrysin and Related Natural Compounds

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Retention Time (min) | Column | Mobile Phase | Ionization Mode | Reference |

| Chrysin | 255.0 | 153.1 | 2.09 | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | A: 0.1% Formic acid in water, B: Methanol (gradient) | ESI+ | [1][2] |

| Tectochrysin | 269.0 | 225.7 | 3.30 | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) | A: 0.1% Formic acid in water, B: Methanol (gradient) | ESI+ | [1][2] |

| Chrysin-7-O-glucuronide | 431.1 | 255.1 | Not specified | Not specified | Not specified | ESI- | Not specified |

| Chrysin sulfate | 333.0 | 253.0 | Not specified | Not specified | Not specified | ESI- | Not specified |

Table 2: Mass Spectrometric Fragmentation of Chrysin

| Precursor Ion (m/z) | Collision Energy (eV) | Key Fragment Ions (m/z) | Proposed Neutral Loss | Reference |

| 255 | 35 | 153, 227, 209, 187, 137 | C5H4O2, CO, HCOOH, C3O2, C7H4O2 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the analysis of chrysin derivatives by HPLC-MS.

Protocol 1: Analysis of Chrysin and Tectochrysin in Rat Plasma

This protocol is adapted from a pharmacokinetic study and is suitable for the simultaneous quantification of chrysin and its methylated derivative, tectochrysin, in biological matrices.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., paclitaxel in methanol).

-

Add 1 mL of diethyl ether and vortex for 3 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge at 12,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial for analysis.

2. HPLC Conditions

-

Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Methanol

-

Gradient:

-

0-2 min: 65-75% B

-

2.01-3.5 min: 75-90% B

-

3.51-5.0 min: 65% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Chrysin: m/z 255.0 → 153.1

-

Tectochrysin: m/z 269.0 → 225.7

-

Paclitaxel (IS): m/z 854.4 → 286.1

-

Visualizations

HPLC-MS Workflow for Chrysin Derivative Analysis

Caption: Workflow for HPLC-MS analysis of chrysin derivatives.

Signaling Pathways Modulated by Chrysin Derivatives

Chrysin and its derivatives have been shown to modulate several key signaling pathways involved in cellular stress response and proliferation.

1. Keap1/Nrf2/HO-1 Signaling Pathway

Chrysin derivatives can activate the Nrf2-mediated antioxidant response, a critical mechanism for cellular protection against oxidative stress.

Caption: Activation of the Nrf2 pathway by chrysin derivatives.

2. Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and autophagy. Chrysin and its derivatives have been shown to inhibit this pathway in various cancer cell lines.[5]

Caption: Inhibition of the Akt/mTOR pathway by chrysin derivatives.

Conclusion

The HPLC-MS methods described provide a robust framework for the analysis of chrysin and its derivatives. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualization of the analytical workflow and the affected signaling pathways offers a comprehensive overview for understanding the analysis and biological activity of this important class of flavonoids. Further method development and validation will be necessary for the analysis of newly synthesized chrysin derivatives.

References